Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic compound with the molecular formula C11H17F2NO2 and a molecular weight of 233.25 g/mol. This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms. It is primarily used in research settings, particularly in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate typically involves the reaction of a suitable azetidine derivative with a difluorocyclopropane precursor. One common method involves the use of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate as a starting material, which is then reacted with a difluorocyclopropane reagent under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran, at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic structure.
Reduction: Amine derivatives with potential bioactivity.
Substitution: Various substituted spirocyclic compounds with modified functional groups.
Scientific Research Applications
Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor for central nervous system-penetrant CXCR2 antagonists.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as a reactant in the synthesis of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase-catalyzed oxidation. This suggests that the compound may influence biochemical pathways related to γ-butyrolactone synthesis, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,6-Difluoro-2-azaspiro[3.3]heptane-2-carboxylic acid: A structurally similar compound with carboxylic acid functionality.
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with an oxo group instead of fluorine atoms.
6,6-difluoro-2-azaspiro[3.3]heptane trifluoroacetate: A related compound with trifluoroacetate functionality.
Uniqueness
Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its combination of a spirocyclic structure with both tert-butyl and difluoro substituents. This unique structure imparts specific chemical properties, such as high chirality and solubility in organic solvents, making it valuable for specialized applications in pharmaceutical synthesis and research.
Properties
IUPAC Name |
tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c1-9(2,3)16-8(15)14-6-10(7-14)4-11(12,13)5-10/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABSFZFNNHRMOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719170 |
Source
|
Record name | tert-Butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264635-66-6 |
Source
|
Record name | tert-Butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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